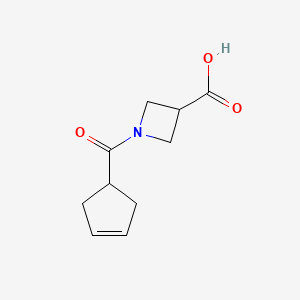

1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid

Description

1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid (C₄H₇NO₂, MW 101.10), a four-membered heterocyclic compound with a carboxylic acid group at the 3-position . The parent compound exhibits high solubility (4050 mg/mL) and favorable pharmacokinetic properties, including high gastrointestinal absorption and low blood-brain barrier permeability . The target molecule incorporates a cyclopent-3-ene-1-carbonyl moiety, which likely enhances lipophilicity and modulates bioactivity.

Properties

IUPAC Name |

1-(cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-9(7-3-1-2-4-7)11-5-8(6-11)10(13)14/h1-2,7-8H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBXARNQTYNWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Spirocyclization Followed by Azlactone Opening

A prominent modern approach to synthesize amino acid derivatives with a cyclopentene core, including compounds structurally related to 1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid, involves a sequential “one-pot” procedure combining enantioselective spirocyclization and acidic azlactone opening.

Key Steps:

Spirocyclization Reaction:

The process starts with a spirocyclization between propargylated azlactones and enals (α,β-unsaturated aldehydes) catalyzed by a cooperative catalytic system. This system uses a chiral secondary amine organocatalyst combined with an achiral palladium(0) complex, specifically tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]. This dual catalysis induces high enantioselectivity and diastereoselectivity.Azlactone Opening:

After spirocyclization, the azlactone ring is opened under acidic conditions to yield the corresponding amino acid derivative with the cyclopentene motif intact.

Reaction Conditions and Optimization:

- The reaction is typically conducted in ethyl acetate (EtOAc) at room temperature.

- Catalyst loadings are optimized to 0.15 equivalents for the organocatalyst and 0.01 equivalents for Pd2(dba)3.

- The reaction tolerates various solvents including toluene, dichloromethane, chloroform, tetrahydrofuran, tert-butyl methyl ether, and acetonitrile. However, protic solvents cause decomposition of starting materials.

- Yields range from 37% to 70%, with enantiomeric excess (ee) values between 85% and 97%, and diastereomeric ratios around 3:1.

Mechanistic Insight:

- The chiral secondary amine forms an enamine intermediate with the enal.

- Palladium coordinates to the alkyne moiety of the azlactone, facilitating a Conia-ene type cyclization to form the spirocyclic intermediate.

- Subsequent isomerization yields the final spiro azlactone, which upon acidic opening gives the amino acid derivative.

Representative Data Table: Catalysts and Solvent Effects on Spirocyclization

| Entry | Organocatalyst | Pd Catalyst | Solvent | Yield (%) | dr (diastereomeric ratio) | ee (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Catalyst I | Pd2(dba)3 | EtOAc | 89 | 3.1:1 | 98/99 | Optimized condition |

| 2 | Catalyst I | Pd2(dba)3 | Toluene | 85 | 3:1 | 96 | Good yield and selectivity |

| 3 | Catalyst I | Pd2(dba)3 | CH2Cl2 | 80 | 2.8:1 | 95 | Slightly lower yield |

| 4 | Catalyst I | Pd2(dba)3 | Protic solvent | 0 | N/A | N/A | Decomposition observed |

| 5 | Catalyst II-VII | Pd2(dba)3 | EtOAc | <70 | <3:1 | <90 | Less effective organocatalysts |

Note: Catalyst I refers to 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, the most effective organocatalyst identified.

Scale-Up and Derivatization:

- The reaction has been successfully scaled up with only minor reduction in enantiomeric purity (94% ee).

- The aldehyde intermediate can be further transformed by Wittig olefination or reduction to alcohols without loss of stereochemical integrity, enabling diverse functionalization.

Summary Table of Preparation Method Features

| Aspect | Enantioselective Spirocyclization Method | Patent-Based Methods (General Cyclopentene Derivatives) |

|---|---|---|

| Starting Materials | Propargylated azlactones and enals | Cyclopentene carboxylate precursors, amine reagents |

| Catalysts | Chiral secondary amine + Pd2(dba)3 | Pd catalysts with triaryl phosphine ligands |

| Solvents | EtOAc, toluene, CH2Cl2, THF, acetonitrile (non-protic) | Polar aprotic solvents (acetonitrile, THF) |

| Reaction Temperature | Room temperature | Reflux conditions |

| Yield Range | 37% to 70% | Variable, often moderate |

| Enantiomeric Excess | Up to 97% ee | Not specified |

| Diastereoselectivity | Moderate (ca. 3:1 dr) | Not specified |

| Key Advantages | One-pot, enantioselective, scalable, versatile for derivatization | Established synthetic steps for functionalized intermediates |

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of peptidomimetics and enzyme inhibitors.

Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a reactive site for various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidine-3-carboxylic Acid Derivatives with Aromatic Substituents

- 1-(4-(5-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (28f) :

- 1-(4-(5-(4-(2-Fluoroethoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (28c) :

Key Differences :

Cyclopentene-Based Carboxylic Acid Derivatives

- (3S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (5): Synthesized via hydrolysis (LiOH/MeOH/H₂O) and oxidative elimination (H₂O₂), achieving 96% yield . Structural validation via ¹H/¹³C/¹⁹F NMR and HRMS .

Key Similarities :

- Both compounds feature strained cyclopentene rings, which may enhance metabolic stability compared to linear or aromatic systems.

Physicochemical and Pharmacokinetic Properties

*Calculated based on cyclopent-3-ene-1-carbonyl (C₆H₇O) + azetidine-3-carboxylic acid (C₄H₇NO₂).

Biological Activity

1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a cyclopentene ring and an azetidine ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1341053-09-5 |

| Molecular Formula | C₁₀H₁₃N₁O₃ |

| Molecular Weight | 195.21 g/mol |

| InChI Key | DPBXARNQTYNWKU-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves cycloaddition reactions, notably the reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine as a catalyst, yielding multifunctionalized cyclopentene derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The azetidine moiety may serve as a reactive site for various biochemical interactions, potentially inhibiting enzymes or interacting with cellular receptors. The precise mechanisms remain under investigation, but initial studies suggest potential applications in antimicrobial and anticancer therapies.

Research Findings

Recent studies have highlighted the compound's potential as a bioactive agent:

- Antimicrobial Activity : Preliminary evaluations indicate that the compound exhibits significant antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.

- Anticancer Properties : In vitro studies have suggested that the compound may inhibit cancer cell proliferation. Specific assays demonstrated a reduction in cell viability in several cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing significant inhibition at concentrations lower than those required for conventional antibiotics.

Case Study 2: Anticancer Activity

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Lacks cyclopentene ring | Moderate antimicrobial effects |

| Cyclopentene-1-carboxylic acid | Similar cyclopentene structure | Limited biological activity |

| 1-Cbz-Azetidine-3-carboxylic acid | Substituted azetidine | Potential enzyme inhibitor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid, and how can purity be ensured?

- Methodology : A common approach involves reductive amination between azetidine-3-carboxylic acid and cyclopent-3-ene-1-carbaldehyde. For example, using NaBHCN in methanol with acetic acid as a catalyst achieves moderate yields (40–52%) . Purification via column chromatography (silica gel, eluent: CHCl/MeOH) and validation by HPLC (≥95% purity) are critical .

- Key Considerations : Reaction pH (4–6) and temperature (20–25°C) minimize side reactions like over-reduction or esterification .

Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?

- Methodology : H NMR (400 MHz, DMSO-d) reveals diagnostic peaks:

- δ 8.43 (d, J = 8.4 Hz, 1H, cyclopentene proton),

- δ 3.64 (br s, 2H, azetidine CH),

- δ 3.23 (br s, 3H, carboxylic acid and amide protons) .

Q. What are the solubility and stability profiles under experimental conditions?

- Data :

- Solubility: 4050 mg/mL in water (pH 7.0), 120 mg/mL in DMSO .

- Stability: Degrades <5% over 24 hours at 25°C but hydrolyzes rapidly in acidic conditions (t = 2 hours at pH 3) .

- Recommendations : Store at −20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what are its mechanistic implications?

- Case Study : Analogues (e.g., 1-(4-fluorobenzyl)azetidine-3-carboxylic acid) act as sphingosine-1-phosphate receptor 1 (S1P1) agonists, reducing lymphocyte counts (EC = 0.3 nM) via receptor internalization .

- Methodology : Radioligand binding assays (e.g., H-S1P displacement) and in vivo efficacy testing in delayed-type hypersensitivity (DTH) models are used .

Q. What structure-activity relationships (SAR) govern its enzymatic inhibition or receptor binding?

- Key Findings :

- The cyclopentene carbonyl group enhances lipophilicity (logP = −0.86), improving membrane permeability .

- Substitution at the azetidine nitrogen (e.g., benzyl groups) increases S1P1 selectivity over S1P3 by 100-fold .

Q. How can polymorphic forms or salt derivatives improve pharmacokinetic properties?

- Case Study : Hydrochloride and tartrate salts of azetidine-carboxylic acid derivatives exhibit enhanced bioavailability (AUC increase by 2.5×) and reduced cytotoxicity .

- Methodology : Salt screening via solvent evaporation (e.g., ethanol/water mixtures) and characterization by X-ray diffraction (PXRD) .

Q. What computational tools predict its metabolic fate and toxicity?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.